
2-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13BrO. It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid or 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-aldehyde.
Reduction: 7-Methoxy-1,2,3,4-tetrahydronaphthalene.
Applications De Recherche Scientifique
2-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting neurological and inflammatory diseases.
Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
7-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Bromo-7-hydroxy-1,2,3,4-tetrahydronaphthalene: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, altering its biological activity.
Uniqueness: 2-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H13BrO |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
2-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6H2,1H3 |
Clé InChI |
FSPWOKFXFNFCPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC(C2)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


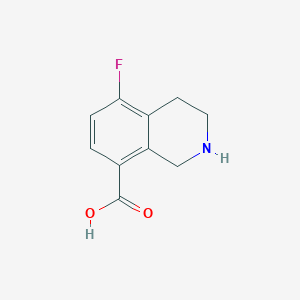
![1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)
![Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13238496.png)
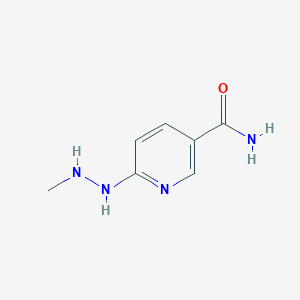

![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)
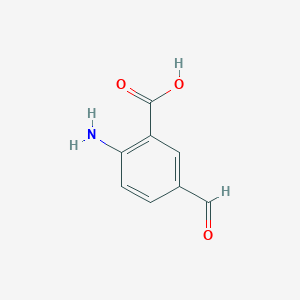
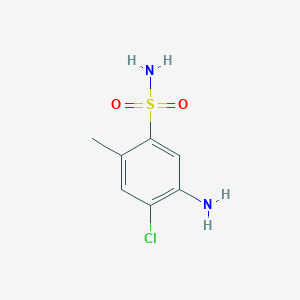
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)
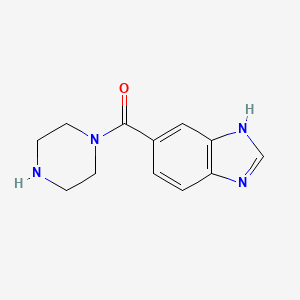
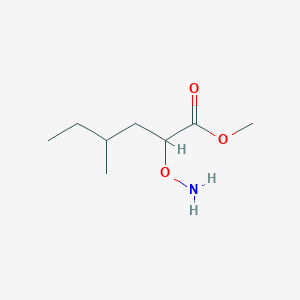

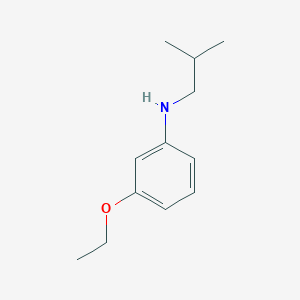
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)
